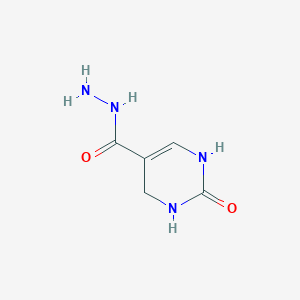![molecular formula C10H9BrN2O2 B13101750 2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole CAS No. 344886-48-2](/img/structure/B13101750.png)
2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-methoxybenzyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring substituted with a 3-bromo-4-methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxybenzyl)-1,3,4-oxadiazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-methoxybenzyl alcohol.
Formation of Hydrazide: The alcohol is then converted to the corresponding hydrazide by reacting with hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring.
Final Product Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-Bromo-4-methoxybenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.
類似化合物との比較
- 2-(3-Bromo-4-methoxybenzyl)-1,3,4-thiadiazole
- 2-(3-Bromo-4-methoxybenzyl)-1,3,4-triazole
- 2-(3-Bromo-4-methoxybenzyl)-1,3,4-oxazole
Comparison:
- Uniqueness: 2-(3-Bromo-4-methoxybenzyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
- Chemical Properties: Compared to its thiadiazole and triazole analogs, the oxadiazole derivative exhibits different reactivity and stability.
- Biological Activity: The oxadiazole compound has shown promising results in biological assays, particularly in its anticancer and antimicrobial activities, making it a compound of interest for further research.
特性
CAS番号 |
344886-48-2 |
|---|---|
分子式 |
C10H9BrN2O2 |
分子量 |
269.09 g/mol |
IUPAC名 |
2-[(3-bromo-4-methoxyphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-3-2-7(4-8(9)11)5-10-13-12-6-15-10/h2-4,6H,5H2,1H3 |
InChIキー |
HNADEVZAMRHGSK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2=NN=CO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)
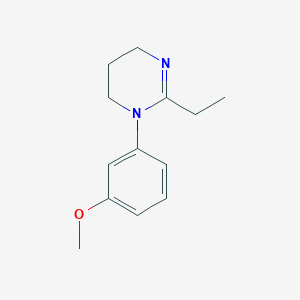
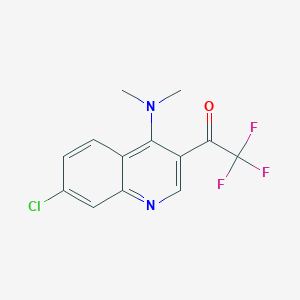
![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)
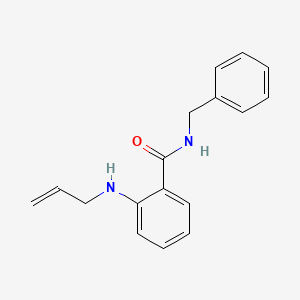

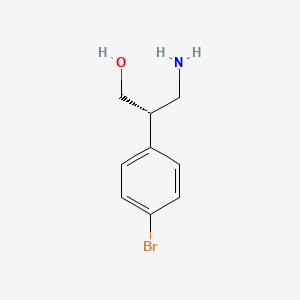
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)


